molecular formula C16H10ClFN2O2S B2963334 N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034321-89-4

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2963334
CAS No.: 2034321-89-4
M. Wt: 348.78
InChI Key: FEKBCSYVUIVQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the thiazole ring with the benzamide moiety. This can be accomplished using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2S/c17-13-9-11(3-6-14(13)18)20-15(21)10-1-4-12(5-2-10)22-16-19-7-8-23-16/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBCSYVUIVQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.